7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a fused ring system combining pyridine, triazole, and pyrimidine moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell growth and proliferation . The downstream effects of this action can lead to apoptosis or programmed cell death .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the compound’s action, based on similar compounds, is the significant inhibition of cell growth in various cell lines. For instance, certain derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This leads to alterations in cell cycle progression and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of key substrates, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to disrupt cell signaling pathways, leading to altered gene expression and metabolic changes . Specifically, it affects the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. By inhibiting this pathway, this compound reduces cell proliferation and promotes apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, forming stable complexes that inhibit their activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to be dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug-drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Additionally, its distribution can be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also translocate to the nucleus, where it modulates gene expression by binding to transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach uses catalytic oxidation by air oxygen in the presence of copper bromide (CuBr) and 1,10-phenanthroline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule.
Scientific Research Applications
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is relevant in cancer treatment.
Materials Science: It is used in the design of efficient light-emitting materials for phosphorescent organic light-emitting diodes (OLEDs).
Biological Studies:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine scaffold and is also studied for its biological activities.
Uniqueness
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern and the presence of an amino group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDJNCCBTUMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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